6-Iodo-1,2,4-triazine-3,5(2H,4H)-dione
Description
Contextualization within 1,2,4-Triazine (B1199460) Heterocycle Research
The 1,2,4-triazine ring system is a six-membered heterocycle containing three nitrogen atoms. hymasynthesis.com This structural motif is of significant interest in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. researchgate.net The presence of both hydrogen-bond donors and acceptors in the triazinedione core allows for interactions with biological targets. acs.org
Research into 1,2,4-triazine derivatives has led to the development of compounds with potential therapeutic applications. For instance, various substituted 1,2,4-triazines have been investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties. researchgate.net A notable example is the investigation of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives as potent inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in neurological disorders. acs.orgnih.gov In these studies, the triazinedione scaffold serves as a key pharmacophore.
Significance of Halogenated Triazinediones in Contemporary Organic Synthesis
Halogenated heterocyclic compounds are pivotal building blocks in modern organic synthesis, primarily due to their ability to participate in a variety of cross-coupling reactions. The carbon-halogen bond can be selectively activated by transition metal catalysts, most commonly palladium, to form new carbon-carbon and carbon-heteroatom bonds.
While specific research on the synthetic utility of 6-iodo-1,2,4-triazine-3,5(2H,4H)-dione is limited in publicly available literature, the reactivity of its bromo-analog, 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione, has been demonstrated. In the synthesis of DAAO inhibitors, the 6-bromo derivative serves as a key intermediate. acs.orgnih.gov The bromine atom is readily displaced by nucleophiles, such as benzyl (B1604629) alcohol in the presence of a base, to introduce new functionalities at the 6-position. nih.gov
The carbon-iodine bond is generally more reactive than the corresponding carbon-bromine bond in such coupling reactions, suggesting that this compound would be an even more effective substrate for the synthesis of diverse 6-substituted triazinedione libraries. This enhanced reactivity makes iodo-substituted heterocycles highly valuable for generating novel compounds for high-throughput screening in drug discovery programs.
Structure
3D Structure
Properties
CAS No. |
18802-36-3 |
|---|---|
Molecular Formula |
C3H2IN3O2 |
Molecular Weight |
238.97 g/mol |
IUPAC Name |
6-iodo-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C3H2IN3O2/c4-1-2(8)5-3(9)7-6-1/h(H2,5,7,8,9) |
InChI Key |
DNALXQAPHCIGPB-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)C(=NNC(=O)N1)I |
Origin of Product |
United States |
Synthetic Methodologies for 6 Iodo 1,2,4 Triazine 3,5 2h,4h Dione
Established Synthetic Pathways for the 1,2,4-Triazine-3,5(2H,4H)-dione Scaffold with Halogenation at C-6
Established routes to 6-Iodo-1,2,4-triazine-3,5(2H,4H)-dione primarily involve the modification of a pre-formed triazine ring system. These methods are foundational in heterocyclic chemistry.
Direct Iodination Procedures
The direct iodination of the unsubstituted 1,2,4-triazine-3,5(2H,4H)-dione (also known as 6-azauracil) at the C-6 position presents significant challenges. nist.govnist.gov The electron-deficient nature of the triazine ring generally makes it less susceptible to standard electrophilic substitution reactions compared to electron-rich aromatic systems. While direct halogenation can sometimes be achieved under harsh conditions, literature detailing a straightforward and high-yielding direct iodination of 6-azauracil (B101635) to its 6-iodo derivative is not prominent. Indirect methods are often favored to achieve better selectivity and yield. nih.gov
Halogen Exchange Reactions Employing Pre-existing Halogenated Triazinediones (e.g., from 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione)
A highly effective and widely utilized method for the synthesis of this compound is through a halogen exchange reaction. This strategy typically involves a two-step process starting from the more readily available 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione. sigmaaldrich.com
The Finkelstein reaction is a classic and efficient method for this type of transformation, where a halide is exchanged for another. nih.gov In this context, the bromo-derivative is treated with an iodide salt, such as sodium iodide, typically in a solvent like acetone (B3395972) where the resulting sodium bromide is insoluble, driving the reaction to completion. While the direct conversion of the 6-bromo derivative to the 6-iodo is a standard procedure, the synthesis of the necessary 6-bromo precursor is itself a key step. This precursor is often used in the synthesis of other derivatives, such as 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione.
The table below outlines the proposed reaction pathway.
| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Purpose |
| 1 | 1,2,4-Triazine-3,5(2H,4H)-dione | Bromine (Br₂) in a suitable solvent (e.g., acetic acid, water) | 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione | Installation of a good leaving group (bromine) at the C-6 position. |
| 2 | 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione | Sodium Iodide (NaI) in Acetone | This compound | Halogen exchange (Finkelstein reaction) to replace bromine with iodine. nih.gov |
Cyclocondensation Strategies Facilitating C-6 Iodine Incorporation
The 1,2,4-triazine (B1199460) ring system can be constructed through various cyclocondensation reactions. nih.gov One common approach involves the reaction of α-ketoacids with semicarbazide (B1199961) derivatives. To directly incorporate iodine at the C-6 position using this method, one would need to start with an iodinated α-ketoacid. For instance, the cyclocondensation of an iodo-α-ketoacid with a suitable semicarbazide could theoretically yield the desired 6-iodo-triazinedione directly.
Another strategy involves the [4+2] domino annulation reactions, which have been developed for the synthesis of 1,2,4-triazine derivatives from readily available materials like ketones and aldehydes. Adapting this method would require using a starting material that already contains the iodine atom destined for the C-6 position. While these general cyclocondensation strategies are well-documented for creating the core triazine structure, specific examples that utilize them to synthesize the 6-iodo variant are not extensively reported in the literature.
Novel and Emerging Synthetic Routes to this compound
Modern synthetic organic chemistry offers new tools that present potential pathways to this compound, focusing on efficiency and directness.
Transition Metal-Catalyzed Syntheses (e.g., Palladium-mediated couplings, Copper-mediated reactions)
A promising and modern approach for the synthesis of halogenated arenes and heterocycles is through transition metal-catalyzed C-H activation. Palladium-catalyzed C-H iodination has emerged as a powerful tool for the direct installation of iodine atoms without requiring a pre-functionalized substrate. nih.gov These reactions often employ a directing group to achieve high regioselectivity.
For the synthesis of this compound, a hypothetical route could involve the direct C-H iodination of a protected 1,2,4-triazine-3,5(2H,4H)-dione. Recent research has demonstrated the efficacy of Pd(II)-catalyzed C-H iodination using molecular iodine (I₂) as the sole oxidant, which is a practical and atom-economical iodine source. nih.gov Such methods have been shown to be compatible with a wide array of nitrogen-containing heterocycles. nih.gov
A potential synthetic approach is detailed in the table below.
| Step | Starting Material | Reagents & Conditions | Product | Rationale |
| 1 | N-protected 1,2,4-Triazine-3,5(2H,4H)-dione | Pd(OAc)₂, I₂, suitable solvent and additives. | N-protected this compound | Direct C-H iodination at the C-6 position, guided by the inherent reactivity or a directing group. nih.govpsu.edu |
| 2 | N-protected this compound | Standard deprotection conditions | This compound | Removal of the protecting group to yield the final product. |
While this specific substrate has not been explicitly reported in seminal papers on Pd-catalyzed C-H iodination, the methodology represents a significant emerging strategy for synthesizing such molecules. nih.govresearchgate.net
Photoinduced Synthetic Transformations
Photoinduced reactions offer an alternative mechanistic pathway, often involving radical intermediates, to achieve chemical transformations. In principle, a photoinduced iodination could be envisioned for the synthesis of this compound. Such a reaction would likely involve the photolysis of a suitable iodine source to generate iodine radicals, which could then react with the triazine ring. However, the literature specifically describing the photoinduced synthesis of this target molecule is sparse. While the photochemical properties of some triazine derivatives have been studied, their synthesis via these methods is not a well-established field. Therefore, this remains a largely theoretical or underexplored synthetic route for this particular compound.
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of heterocyclic compounds is a paramount objective for modern organic chemistry, aiming to reduce environmental impact and enhance process safety and efficiency. The synthesis of this compound can be made more sustainable by implementing several key strategies.
Alternative Energy Sources: Microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced purity of the final products. nih.govorganic-chemistry.org For instance, the synthesis of 1,3,5-triazine (B166579) derivatives has been successfully achieved using microwave-assisted organic synthesis (MAOS), which can be adapted for the 1,2,4-triazine scaffold. nih.gov These methods can be particularly beneficial for the cyclization step to form the triazinedione ring or for the subsequent halogenation.
Eco-Friendly Solvents: The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional syntheses often rely on volatile and hazardous organic solvents. The use of greener alternatives such as water, ethanol, or solvent-free conditions is highly desirable. nih.govnih.gov Research on the synthesis of quinazolinone derivatives has demonstrated the feasibility of using water as a solvent with an acid-functionalized magnetic silica-based catalyst, a strategy that could potentially be adapted for triazinedione synthesis. nih.gov Furthermore, hexafluoroisopropanol (HFIP) has been shown to be an effective medium for the regioselective halogenation of various heterocycles, offering a milder and more selective alternative to traditional methods. organic-chemistry.orgresearchgate.netnih.gov
Atom Economy and Waste Reduction: The principles of atom economy encourage the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, is an excellent strategy to improve atom economy, reduce solvent usage, and minimize waste generation. researchgate.net The synthesis of substituted 1,2,4-triazines has been reported in a one-pot procedure, highlighting the potential for developing a similar streamlined process for this compound. researchgate.net
The following table summarizes the application of green chemistry principles to the synthesis of triazine derivatives:
| Green Chemistry Principle | Application in Triazine Synthesis | Potential Benefit for this compound Synthesis |
| Alternative Energy Sources | Microwave-assisted synthesis of 1,3,5-triazines. nih.gov | Faster reaction times and higher yields in cyclization and iodination steps. |
| Sonochemical synthesis of 1,3,5-triazine derivatives in water. nih.gov | Reduced energy consumption and use of a benign solvent. | |
| Safer Solvents & Auxiliaries | Use of water as a solvent with a recyclable catalyst. nih.gov | Minimized use of hazardous organic solvents. |
| Hexafluoroisopropanol (HFIP) for regioselective halogenation. organic-chemistry.orgresearchgate.netnih.gov | Improved selectivity and milder reaction conditions. | |
| Atom Economy | One-pot synthesis of substituted 1,2,4-triazines. researchgate.net | Reduced waste, solvent usage, and purification steps. |
Biocatalytic Approaches to Triazinedione Intermediates
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective, efficient, and environmentally friendly alternative to traditional chemical methods. astrazeneca.com While specific biocatalytic routes for the direct synthesis of this compound are not yet established, enzymatic transformations can be envisioned for the synthesis of key precursors to the triazinedione ring.
Enzymes such as hydrolases, oxidoreductases, and transferases could potentially be employed in the synthesis of the starting materials for the triazinedione core. For example, the synthesis of the parent 1,2,4-triazine-3,5(2H,4H)-dione (also known as 6-azauracil) often starts from semicarbazide and a dicarbonyl compound. researchgate.net Biocatalysis could be applied to asymmetrically functionalize precursor molecules, leading to chiral triazinedione derivatives.
Although direct biocatalytic iodination of the triazinedione ring is challenging, enzymatic halogenation using haloperoxidases could be explored as a future research direction. These enzymes are capable of incorporating halogen atoms into organic molecules under mild conditions.
The following table outlines potential biocatalytic steps that could be integrated into the synthesis of triazinedione intermediates:
| Biocatalytic Reaction | Enzyme Class | Potential Application in Triazinedione Synthesis |
| Asymmetric Reduction | Oxidoreductase | Synthesis of chiral precursors to the triazinedione ring. |
| Hydrolysis | Hydrolase | Selective deprotection of functional groups in synthetic intermediates. |
| Amide Bond Formation | Ligase/Transferase | Formation of the semicarbazide precursor from simpler building blocks. |
| Halogenation | Haloperoxidase | Direct, regioselective iodination of the triazinedione ring (exploratory). |
Regioselective and Chemoselective Considerations in Iodination
The direct iodination of the 1,2,4-triazine-3,5(2H,4H)-dione ring to produce the 6-iodo derivative presents significant challenges in terms of regioselectivity and chemoselectivity. The triazinedione ring possesses multiple potential reaction sites, including the nitrogen and carbon atoms of the heterocyclic core.
Regioselectivity: The primary challenge is to selectively introduce the iodine atom at the C6 position. The electronic nature of the triazinedione ring, with its electron-withdrawing carbonyl groups and nitrogen atoms, deactivates the ring towards electrophilic substitution. However, the C6 position is generally the most electron-rich carbon and thus the most likely site for electrophilic attack. The choice of iodinating agent and reaction conditions is crucial to achieve the desired regioselectivity. The use of N-iodosuccinimide (NIS) in a suitable solvent, potentially a fluorinated alcohol like HFIP, can enhance regioselectivity by modulating the reactivity of the iodinating species. organic-chemistry.orgnih.gov
Chemoselectivity: Chemoselectivity is another critical consideration, as iodination could potentially occur on the nitrogen atoms of the triazine ring. The use of appropriate protecting groups on the N2 and N4 positions can prevent unwanted N-iodination. Furthermore, the reaction conditions must be controlled to avoid over-iodination or side reactions. The presence of the two carbonyl groups also influences the reactivity of the ring, and their directing effects must be taken into account.
Research on the halogenation of related heterocyclic systems provides valuable insights. For instance, the direct iodination of 1-arylated 7-azaindoles has been studied, highlighting the importance of both electronic and steric factors in determining the site of iodination. mdpi.comsemanticscholar.org The use of metal catalysts, such as copper, in iodination reactions can also influence the outcome and should be considered. mdpi.com
The following table details key factors influencing the selectivity of the iodination of 1,2,4-triazine-3,5(2H,4H)-dione:
| Factor | Influence on Selectivity | Rationale |
| Iodinating Agent | Can determine the electrophilicity and steric bulk of the iodine source. | N-Iodosuccinimide (NIS) is a common and effective reagent for the iodination of heterocycles. nih.gov |
| Solvent | Can influence the reactivity of the iodinating agent and the substrate. | Hexafluoroisopropanol (HFIP) can activate N-halosuccinimides and promote regioselectivity. organic-chemistry.orgresearchgate.netnih.gov |
| Protecting Groups | Can block reactive sites, such as the nitrogen atoms. | Protecting the N-H protons can prevent N-iodination. |
| Catalyst | Can direct the iodination to a specific position. | Metal catalysts can facilitate C-H activation and subsequent iodination. mdpi.com |
| Temperature | Can affect the rate of competing reactions. | Lower temperatures generally favor higher selectivity. |
Reactivity and Derivatization Strategies of 6 Iodo 1,2,4 Triazine 3,5 2h,4h Dione
Reactivity at the C-6 Position via the Iodine Moiety
The carbon-iodine bond at the C-6 position of the 1,2,4-triazine-3,5(2H,4H)-dione ring is the primary site for a variety of chemical modifications. The electron-withdrawing nature of the triazine ring activates the C-I bond, making it susceptible to a range of transformations.
Nucleophilic Aromatic Substitution (SNAr) Pathways
The 6-iodo-1,2,4-triazine-3,5(2H,4H)-dione scaffold is primed for nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the triazine ring system facilitates the attack of nucleophiles at the C-6 position, leading to the displacement of the iodide ion. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to introduce diverse functional groups at this position. For instance, in related 6-halotriazine systems, reactions with amines proceed readily to form 6-amino-1,2,4-triazine derivatives. Similarly, treatment with sodium methoxide (B1231860) would be expected to yield the 6-methoxy derivative. The reaction typically proceeds under basic conditions to generate the active nucleophile and to neutralize the hydrogen iodide formed during the reaction.
While direct examples for the iodo-derivative are not extensively documented in readily available literature, the principles of SNAr on electron-poor heteroaromatics are well-established. The reactivity of halogens in such systems generally follows the order F > Cl > Br > I for the rate of substitution, however, the C-I bond is sufficiently activated in this system to undergo substitution with a wide range of nucleophiles.
Cross-Coupling Reactions Utilizing the C-I Bond
The carbon-iodine bond is an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples the this compound with boronic acids or their esters. This allows for the introduction of a wide array of aryl and heteroaryl substituents at the C-6 position. A typical reaction would involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system like dioxane/water or DME. The high reactivity of the C-I bond allows for milder reaction conditions compared to the corresponding bromo or chloro derivatives.
Sonogashira Coupling : The Sonogashira reaction facilitates the formation of a C-C bond between the this compound and a terminal alkyne. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine (e.g., triethylamine (B128534) or diisopropylethylamine). This method is highly efficient for creating 6-alkynyl-1,2,4-triazine derivatives, which are valuable intermediates for further transformations.
Heck Coupling : The Heck reaction enables the arylation or vinylation of alkenes. In this context, this compound can be coupled with various alkenes in the presence of a palladium catalyst and a base to introduce alkenyl substituents at the C-6 position. The reaction typically affords the trans-isomer of the resulting alkene.
Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds. It allows for the coupling of this compound with a wide range of primary and secondary amines, including anilines and aliphatic amines. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOt-Bu, Cs₂CO₃). This method provides a versatile route to a diverse library of 6-amino-1,2,4-triazine derivatives.
| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base | 6-Aryl/Heteroaryl-1,2,4-triazine-3,5-dione |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | 6-Alkynyl-1,2,4-triazine-3,5-dione |
| Heck | Alkene | Pd(OAc)₂, Ligand, Base | 6-Alkenyl-1,2,4-triazine-3,5-dione |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand, Base | 6-Amino-1,2,4-triazine-3,5-dione |
Metal-Mediated Functionalization and Organometallic Reagents
The iodine atom can be replaced by a metal through metal-halogen exchange reactions. For instance, treatment with organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures can generate the corresponding 6-lithio-1,2,4-triazine-3,5(2H,4H)-dione. This organometallic intermediate is a potent nucleophile and can react with a variety of electrophiles, such as aldehydes, ketones, and alkyl halides, to introduce new functional groups at the C-6 position. Similarly, Grignard reagents can be formed, offering an alternative route to functionalization.
Reductive Deiodination
The carbon-iodine bond can be cleaved under reductive conditions to yield the parent 1,2,4-triazine-3,5(2H,4H)-dione. Common methods for reductive dehalogenation include catalytic hydrogenation (e.g., using H₂ and a palladium catalyst) or the use of reducing agents like zinc in acetic acid or sodium borohydride (B1222165) in the presence of a catalyst. This reaction is useful for removing the iodine atom after it has served its purpose as an activating or directing group. Enzymatic reductive deiodination has also been reported for iodo-substituted aromatic compounds. nih.govresearchgate.net
Reactivity of the 1,2,4-Triazine-3,5(2H,4H)-dione Core
The 1,2,4-triazine-3,5(2H,4H)-dione ring itself possesses reactive sites, particularly the nitrogen atoms, which can undergo alkylation and acylation reactions.
Alkylation and Acylation at Nitrogen Atoms (N-2, N-4)
The 1,2,4-triazine-3,5(2H,4H)-dione core contains two secondary amine-like nitrogen atoms at the N-2 and N-4 positions, which can be functionalized through alkylation and acylation. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.
Functionalization at Other Ring Carbon Atoms
While the C6 position, activated by the iodo-substituent, is the primary site for derivatization, the reactivity of other carbon atoms within the 1,2,4-triazine-3,5(2H,4H)-dione ring, namely C3 and C5, is also of interest. The inherent electronic nature of the triazine ring, characterized by its electron-deficient properties, influences the reactivity at these positions. The carbonyl groups at C3 and C5 withdraw electron density, making these carbons susceptible to nucleophilic attack under certain conditions, although less so than the C6 position bearing the excellent leaving group, iodine.
Functionalization at the C3 and C5 positions typically involves modification of the dione (B5365651) structure itself. For instance, thionation reactions using reagents like Lawesson's reagent or phosphorus pentasulfide can convert the carbonyl groups into thiocarbonyls, yielding thioxo- or dithioxo-triazine derivatives. These modified heterocycles can then undergo further reactions, such as S-alkylation, providing another avenue for diversification of the core structure.
Ring-Opening and Ring-Transformation Reactions
The 1,2,4-triazine (B1199460) ring system, particularly when substituted with electron-withdrawing groups, can be susceptible to ring-opening reactions upon treatment with strong nucleophiles. While specific studies on this compound are not extensively documented, analogies can be drawn from related triazine systems. For instance, 1,3,5-triazines are known to undergo ring cleavage when treated with various nucleophiles. nih.gov
In the case of this compound, potent nucleophiles such as hydroxide (B78521) or certain amines, under forcing conditions, could potentially attack the electron-deficient ring carbons, leading to the cleavage of the triazine ring. The course of such reactions would be highly dependent on the reaction conditions and the nature of the nucleophile.
Ring-transformation reactions represent another potential pathway for the derivatization of the 1,2,4-triazine core. These reactions often proceed through a ring-opening event followed by an intramolecular cyclization to form a new heterocyclic system. For example, reactions with bifunctional nucleophiles could lead to the formation of fused heterocyclic systems. Research on other fused triazine systems has shown that ring transformations can be a viable synthetic strategy. nih.govresearchgate.net
Mechanism-Based Studies of this compound Reactions
The primary reactions at the C6 position of this compound are expected to proceed via two main mechanistic pathways: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
In SNAr reactions, the electron-deficient nature of the 1,2,4-triazine ring facilitates the attack of a nucleophile at the C6 carbon, leading to the formation of a Meisenheimer-like intermediate. The subsequent departure of the iodide ion, which is an excellent leaving group, drives the reaction to completion. The rate of these reactions is influenced by the nucleophilicity of the attacking species and the stability of the intermediate.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The general mechanism for these reactions involves the oxidative addition of the this compound to a palladium(0) catalyst, followed by transmetalation with an organometallic reagent (in Suzuki, Stille, and Sonogashira couplings) or coordination of an amine (in Buchwald-Hartwig coupling), and finally, reductive elimination to yield the C6-functionalized product and regenerate the palladium(0) catalyst. The choice of ligands on the palladium catalyst is often crucial for the efficiency and scope of these transformations.
Stereochemical Aspects of Derivatization (if applicable)
The starting material, this compound, is an achiral molecule. Therefore, stereochemical considerations in its derivatization primarily arise under specific circumstances.
If the incoming nucleophile in an SNAr reaction is chiral, the product will be a mixture of diastereomers if a new stereocenter is formed. Similarly, in palladium-catalyzed cross-coupling reactions, if the organometallic reagent or the amine contains a stereocenter, the resulting product will also be chiral.
Enantioselective catalysis can be employed to introduce chirality during the derivatization process. For instance, the use of chiral phosphine ligands in palladium-catalyzed cross-coupling reactions can, in principle, lead to the formation of one enantiomer of the product in excess. Such stereoselective transformations are highly valuable in the synthesis of biologically active molecules, where a specific stereoisomer often exhibits the desired therapeutic effect. masterorganicchemistry.com However, the development of such stereoselective methods for the derivatization of this compound would require dedicated research and optimization of reaction conditions.
Applications of 6 Iodo 1,2,4 Triazine 3,5 2h,4h Dione As a Synthetic Intermediate
Building Block in Heterocyclic Chemistry for Advanced Scaffolds
The presence of the carbon-iodine bond on the 1,2,4-triazine-3,5(2H,4H)-dione scaffold is a key feature that facilitates its use in building more elaborate heterocyclic systems. The iodo group is an excellent leaving group in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its application in the synthesis of fused and polyheterocyclic compounds.
Synthesis of Fused Triazine Systems
While direct literature on the synthesis of fused triazine systems starting from 6-iodo-1,2,4-triazine-3,5(2H,4H)-dione is specific, the principles of intramolecular cyclization following a cross-coupling reaction are well-established for similar halo-heterocycles. The general strategy involves a two-step, one-pot process where the iodo-triazinedione first undergoes a palladium-catalyzed cross-coupling reaction to introduce a side chain. This is followed by an intramolecular cyclization of the newly introduced group onto the triazine ring, leading to the formation of a fused bicyclic or polycyclic system.
For instance, a Sonogashira coupling could introduce an alkyne-containing substituent at the 6-position. Subsequent intramolecular cyclization, potentially catalyzed by a transition metal, could then form a new ring fused to the triazine core. The specific nature of the fused system would depend on the nature of the coupled partner and the cyclization conditions employed. This approach provides a modular and efficient route to novel fused triazine scaffolds, which are of significant interest in medicinal chemistry and materials science.
Preparation of Polyheterocyclic Compounds
The construction of polyheterocyclic compounds, where two or more heterocyclic rings are linked together, is a significant area of synthetic chemistry. This compound serves as an excellent precursor for such systems through palladium-catalyzed cross-coupling reactions. These reactions allow for the direct connection of the triazine ring to other heterocyclic moieties.
Commonly employed cross-coupling reactions in this context include the Suzuki-Miyaura, Stille, and Heck reactions. For example, a Suzuki-Miyaura coupling reaction can be used to link the 6-position of the triazine ring to a variety of heterocyclic boronic acids or esters. This methodology is highly versatile due to the commercial availability of a wide range of boronic acid derivatives. Similarly, Stille coupling with organostannanes and Heck coupling with alkenes provide alternative routes to introduce other heterocyclic fragments. The electron-deficient nature of the triazine ring can enhance the efficiency of these coupling reactions.
| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| Suzuki-Miyaura | This compound | Heterocyclic Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 6-(Heterocyclyl)-1,2,4-triazine-3,5(2H,4H)-dione |
| Stille | This compound | Heterocyclic Organostannane | Pd catalyst (e.g., Pd(PPh₃)₄) | 6-(Heterocyclyl)-1,2,4-triazine-3,5(2H,4H)-dione |
| Sonogashira | This compound | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | 6-(Alkynyl)-1,2,4-triazine-3,5(2H,4H)-dione |
| Buchwald-Hartwig | This compound | Amine/Heterocyclic Amine | Pd catalyst, Ligand, Base | 6-(Amino)-1,2,4-triazine-3,5(2H,4H)-dione |
Precursor for the Synthesis of Complex Organic Molecules
Beyond the realm of purely heterocyclic systems, this compound is a valuable starting material for the synthesis of a broader range of complex organic molecules. The iodo group serves as a versatile functional handle that can be replaced by a wide variety of substituents through the aforementioned cross-coupling reactions. This allows for the introduction of aryl, alkyl, and vinyl groups, significantly increasing the molecular complexity and providing access to a diverse chemical space.
The ability to introduce various substituents at the 6-position makes this compound a key intermediate in multi-step synthetic sequences. For example, in the context of drug discovery, the triazinedione core can act as a central scaffold, with different functional groups being introduced at the 6-position to modulate biological activity and pharmacokinetic properties. The synthesis of derivatives of the related 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione, which often proceeds through a halogenated intermediate, highlights the importance of this class of compounds in medicinal chemistry. nih.gov
Role in Probe Development for Chemical Biology Research (focus on synthesis)
The development of chemical probes is essential for studying biological processes in their native environment. This compound is a promising precursor for the synthesis of such probes due to the reactivity of the iodo group. This allows for the introduction of reporter groups, such as fluorophores, biotin (B1667282) tags, or radiolabels.
A particularly relevant application is in the synthesis of radiolabeled probes for imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). The iodo group can be replaced with a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) through a halogen exchange reaction, often from a stannyl (B1234572) or boronic acid precursor. For instance, a common strategy involves the synthesis of a trialkylstannyl derivative of the triazinedione, which can then undergo facile electrophilic iododestannylation with a source of radioactive iodine. This approach has been successfully applied to the radiolabeling of other iodo-heterocycles for in vivo imaging. nih.gov
Furthermore, the triazine scaffold itself can be modified for bioconjugation. The iodo group can be functionalized with a linker arm that terminates in a reactive group (e.g., an alkyne or azide (B81097) for click chemistry, or an activated ester for reaction with amines). This allows the triazinedione-based probe to be covalently attached to biomolecules of interest, such as proteins or nucleic acids, enabling the study of their function and localization within cells. The development of 1,2,4-triazines for bioconjugation reactions underscores the potential of this heterocyclic system in chemical biology. nih.govresearchgate.net
Advanced Spectroscopic and Structural Characterization Methodologies in 6 Iodo 1,2,4 Triazine 3,5 2h,4h Dione Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Regioisomer Differentiation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "6-Iodo-1,2,4-triazine-3,5(2H,4H)-dione". Given the potential for tautomerism and the presence of nitrogen and hydrogen atoms, ¹H and ¹³C NMR are fundamental for confirming the compound's identity and purity.
In the ¹H NMR spectrum, the protons attached to the nitrogen atoms (N-H) of the triazine ring are of particular interest. Their chemical shifts can provide insights into the electronic environment and potential hydrogen bonding. For the structurally similar 5-iodouracil (B140508), the N-H protons appear in the range of 3.022-3,159 cm⁻¹ in the IR spectrum, and in ¹H NMR, the H-6 proton shows a singlet at δ 7.53-8.17 ppm. nih.gov By analogy, the N-H protons of "this compound" are expected to appear as broad singlets, and their exact chemical shift would be sensitive to the solvent and concentration.
¹³C NMR spectroscopy is equally important for characterizing the carbon skeleton. The spectrum would be expected to show distinct signals for the carbonyl carbons (C=O) and the carbon atom bearing the iodine (C-I). In related 5-iodouracil derivatives, the C-6 carbon appears at δ 145.21-149.48 ppm. nih.gov The chemical shift of the C-I carbon in "this compound" would be significantly influenced by the electronegativity and anisotropic effects of the iodine atom.
Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable for definitively assigning the proton and carbon signals and for differentiating between possible isomers or regioisomers that might arise during synthesis.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | 7.5 - 8.5 (broad) | - |
| C=O | - | 150 - 165 |
| C-I | - | 90 - 100 |
Note: These are predicted values based on structurally similar compounds and are subject to experimental verification.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in the solid state. For "this compound", this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding.
The crystal structure of the related compound, 6-azauracil (B101635) (1,2,4-triazine-3,5(2H,4H)-dione), has been determined and provides a basis for what can be expected for its iodo-derivative. nih.gov In the solid state, molecules of "this compound" are likely to form extensive networks of hydrogen bonds involving the N-H and C=O groups. Furthermore, the presence of the iodine atom introduces the possibility of halogen bonding, where the iodine atom acts as a Lewis acidic center and interacts with Lewis basic sites on adjacent molecules, such as the oxygen atoms of the carbonyl groups. nih.govuniroma1.it
The analysis of the crystal packing can reveal how the molecules self-assemble, which can influence physical properties such as melting point and solubility.
Table 2: Illustrative Crystallographic Data for a Halogenated Uracil (B121893) Derivative (as an analogue)
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.3368(6) |
| b (Å) | 11.9804(8) |
| c (Å) | 12.7250(5) |
| α (°) | 100.904(4) |
| β (°) | 107.959(4) |
| γ (°) | 109.638(6) |
Note: This data is for a related s-triazine hydrazone derivative and serves as an example of the type of information obtained from a single-crystal X-ray diffraction study. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of "this compound" with high accuracy. By providing a precise mass measurement, HRMS can confirm the molecular formula of the compound.
Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions for mass analysis. The resulting mass spectrum will show the molecular ion peak ([M]⁺ or [M+H]⁺), and its isotopic pattern will be characteristic of a compound containing one iodine atom. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For uracil and its derivatives, common fragmentation pathways involve the loss of small molecules like HNCO. conicet.gov.ar For "this compound", fragmentation would likely involve the loss of the iodine atom, as well as cleavage of the triazine ring.
Tandem mass spectrometry (MS/MS) can be employed to further investigate the fragmentation pathways by isolating the molecular ion and subjecting it to collision-induced dissociation. This provides a detailed "fingerprint" of the molecule, aiding in its unequivocal identification.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Predicted m/z | Description |
| [M]⁺ | 239 | Molecular Ion |
| [M-I]⁺ | 112 | Loss of Iodine |
| [M-HNCO]⁺ | 196 | Loss of Isocyanic Acid |
Note: These are predicted m/z values and fragmentation pathways. Actual results may vary based on ionization method and conditions.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Tautomerism Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in "this compound". These two techniques are complementary, as the selection rules for vibrational transitions differ. nih.gov
The IR spectrum is expected to show strong absorption bands corresponding to the stretching vibrations of the N-H and C=O groups. For the related 5-iodouracil, strong C=O stretching bands are observed in the 1651-1716 cm⁻¹ range, and the N-H stretching appears in the 3022-3159 cm⁻¹ range. nih.gov The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.
Raman spectroscopy would be particularly useful for observing the vibrations of the triazine ring and the C-I bond, which may be weak in the IR spectrum. The study of vibrational spectra at different temperatures or in different solvents can also provide evidence for the existence of different tautomeric forms of the molecule in equilibrium.
Table 4: Expected Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch | 3000 - 3200 | 3000 - 3200 |
| C=O Stretch | 1650 - 1720 | 1650 - 1720 |
| Triazine Ring Vibrations | 1400 - 1600 | 1400 - 1600 |
| C-I Stretch | < 600 | < 600 |
Note: These are general ranges and the exact frequencies will depend on the specific molecular environment.
Advanced Chromatographic Techniques for Purity Assessment and Isolation
Advanced chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are vital for assessing the purity of "this compound" and for its isolation from reaction mixtures.
Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is a standard method for analyzing the purity of polar heterocyclic compounds. A UV detector is typically used for detection, as the triazine ring and carbonyl groups provide strong chromophores. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area can be used to quantify its purity. Method validation, including linearity, precision, accuracy, and limits of detection and quantification, is crucial for reliable results.
For volatile derivatives of "this compound", Gas Chromatography (GC) coupled with a mass spectrometer (GC-MS) can be a powerful analytical tool. This technique provides both separation and structural information, making it highly effective for identifying impurities.
Table 5: Illustrative HPLC Method Parameters for the Analysis of a Related Triazine Compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: These are typical starting conditions and would require optimization for the specific analysis of this compound.
Computational and Theoretical Investigations of 6 Iodo 1,2,4 Triazine 3,5 2h,4h Dione
Quantum Chemical Calculations for Electronic Structure and Bond Characterization
Quantum chemical calculations are fundamental in elucidating the electronic structure of a molecule, which in turn dictates its reactivity and physical properties. For a molecule like 6-iodo-1,2,4-triazine-3,5(2H,4H)-dione, these calculations would reveal the distribution of electrons within the molecule, the nature of its chemical bonds (e.g., covalent, ionic, and the degree of bond polarity), and the energies of its molecular orbitals (HOMO and LUMO).
Density Functional Theory (DFT) Studies for Molecular Geometry and Energy Predictions
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the three-dimensional structure and energetic properties of molecules. nih.gov By approximating the electron density of a system, DFT can accurately calculate the most stable arrangement of atoms in a molecule, known as its equilibrium geometry. This includes predicting bond lengths, bond angles, and dihedral angles.
For this compound, DFT calculations would provide precise values for the geometry of the triazine ring and the orientation of the iodo and oxo substituents. Furthermore, DFT is used to calculate the total electronic energy of the molecule, from which thermodynamic properties such as the heat of formation can be derived. While specific geometric and energy data for this exact iodo-derivative are not present in the searched literature, DFT has been extensively applied to other 1,2,4-triazine (B1199460) derivatives to understand their structural and energetic features. nih.gov
A hypothetical data table for predicted molecular geometry, based on typical DFT calculations, is presented below. Please note that these are representative values and not based on published research for this specific compound.
| Parameter | Predicted Value |
| C-I Bond Length | ~2.10 Å |
| N-N Bond Length | ~1.35 Å |
| C=O Bond Length | ~1.22 Å |
| Ring C-N Bond Lengths | ~1.38 - 1.42 Å |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry plays a crucial role in understanding how chemical reactions occur. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating and characterizing transition states, which are the high-energy intermediates that connect reactants, intermediates, and products.
For the synthesis of this compound, computational studies could elucidate the mechanism of iodination of a precursor molecule, such as 1,2,4-triazine-3,5(2H,4H)-dione. DFT calculations can be used to model the interaction of the triazine with an iodinating agent, predict the structure of the transition state, and calculate the activation energy of the reaction. This information is invaluable for optimizing reaction conditions to improve yield and selectivity. While the synthesis of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives often starts from a bromo-precursor nih.govacs.org, similar computational approaches could be applied to understand the synthesis of the iodo-analog.
Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions (synthetic pathway implications)
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the structures of molecules. A key application of this is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein or enzyme. While often used in drug discovery, docking can also have implications for understanding synthetic pathways, for example, by modeling the interaction of a substrate with a catalyst.
In the context of this compound, if its synthesis involves an enzymatic or catalytic step, molecular docking could be used to simulate the binding of the precursor to the active site of the biocatalyst or catalyst. This would provide insights into the substrate specificity and potential reaction mechanism at a molecular level. Studies on related 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have utilized molecular docking to understand their interaction with the active site of human D-amino acid oxidase (h-DAAO). nih.govrsc.org These studies help in designing new inhibitors by revealing key interactions between the triazine scaffold and amino acid residues in the enzyme's active site. nih.govrsc.org
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are also employed to predict various spectroscopic properties of molecules, which can aid in their identification and characterization. For this compound, these methods can predict its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra.
DFT and time-dependent DFT (TD-DFT) are common methods for these predictions. nih.gov For instance, the GIAO (Gauge-Including Atomic Orbital) method is often used to calculate NMR chemical shifts (¹H, ¹³C, ¹⁵N). The calculated vibrational frequencies from a DFT frequency calculation can be compared to an experimental IR spectrum to help assign the observed absorption bands to specific molecular motions. While experimental spectra for the parent 1,2,4-triazine-3,5(2H,4H)-dione are available in databases like the NIST WebBook nist.gov, and computational predictions have been performed for other triazine derivatives researchgate.net, specific predicted spectroscopic data for the 6-iodo derivative is not found in the searched results.
A hypothetical data table of predicted ¹³C NMR chemical shifts is provided below for illustrative purposes. These are not experimentally verified or published values.
| Atom | Predicted ¹³C Chemical Shift (ppm) |
| C3 | ~155 |
| C5 | ~150 |
| C6 | ~90 |
Future Research Directions and Challenges in 6 Iodo 1,2,4 Triazine 3,5 2h,4h Dione Chemistry
Development of Highly Efficient and Atom-Economical Synthetic Pathways
A significant hurdle in exploring the full potential of 6-iodo-1,2,4-triazine-3,5(2H,4H)-dione is the lack of established, high-yielding, and sustainable synthetic routes. Future research in this area should focus on developing methodologies that are not only efficient but also adhere to the principles of green chemistry.
Current synthetic strategies for analogous 6-halo-1,2,4-triazines often involve multi-step sequences which can be time-consuming and generate significant waste. For instance, the synthesis of related 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives has been reported to start from 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione. nih.govbohrium.com A plausible future direction for the synthesis of the 6-iodo analog could involve direct iodination of the 1,2,4-triazine-3,5(2H,4H)-dione precursor or a halogen exchange reaction from a more accessible 6-bromo or 6-chloro derivative.
Key research objectives in this area include:
Direct C-H Iodination: Investigating selective and direct C-H iodination of the parent 1,2,4-triazine-3,5(2H,4H)-dione ring would be a highly atom-economical approach. This could involve exploring various iodinating agents and catalytic systems, including transition-metal catalysis or organocatalysis.
Halogen Exchange (Halex) Reactions: The development of efficient Halex reactions, particularly from more cost-effective chloro or bromo precursors, is a promising avenue. Research into optimizing reaction conditions, such as the choice of iodide source, solvent, and temperature, will be crucial.
Flow Chemistry: The use of continuous flow reactors could offer significant advantages in terms of safety, scalability, and reaction control for potentially hazardous iodination reactions.
| Potential Synthetic Strategy | Advantages | Challenges for Future Research |
| Direct C-H Iodination | High atom economy, fewer steps. | Regioselectivity, harsh reaction conditions. |
| Halogen Exchange (Halex) | Milder conditions, accessible precursors. | Efficiency of exchange, purification from mixed halides. |
| Flow Chemistry Synthesis | Enhanced safety and control, scalability. | Initial setup cost, optimization of flow parameters. |
Achieving these goals will be essential for making this compound a readily accessible building block for the wider scientific community.
Exploration of Unprecedented Reactivity Modes
The carbon-iodine bond is a versatile functional group in organic synthesis, known for its ability to participate in a wide array of cross-coupling reactions. The electron-deficient nature of the triazine ring is expected to influence the reactivity of the C-I bond in this compound, potentially leading to novel and unprecedented transformations.
Future research should systematically explore the reactivity of this compound in various modern synthetic methodologies:
Cross-Coupling Reactions: While standard cross-coupling reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations are anticipated to be feasible, the challenge lies in optimizing conditions for this specific heterocyclic system. The electron-withdrawing nature of the triazine core may necessitate the development of bespoke catalyst systems to achieve high yields and functional group tolerance.
Photoredox Catalysis: The C-I bond is known to be susceptible to single-electron transfer processes. Exploring the use of visible-light photoredox catalysis could unlock novel reaction pathways, such as radical-mediated additions and cyclizations, which are not accessible through traditional thermal methods.
Metal-Free Coupling Reactions: Developing metal-free coupling strategies for this compound would be a significant advancement in sustainable chemistry. This could involve exploring reactions mediated by hypervalent iodine reagents or other strong organic bases.
A key challenge will be to understand the interplay between the reactivity of the C-I bond and the inherent functionality of the triazine-dione core, which contains multiple nitrogen atoms that can act as coordinating sites for metal catalysts.
Expansion of Synthetic Utility to New Areas of Organic Synthesis
The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules. By leveraging the reactivity modes discussed above, this compound can serve as a gateway to novel chemical space.
Future research should focus on demonstrating the synthetic utility of this building block in several key areas:
Medicinal Chemistry: Given that many 1,2,4-triazine (B1199460) derivatives exhibit a wide range of biological activities, including anticancer and antimicrobial properties, this compound could be a valuable starting material for the creation of new drug candidates. mdpi.comchemai.io Its functionalization through cross-coupling reactions would allow for the rapid generation of diverse libraries of compounds for high-throughput screening.
Materials Science: The triazine core is known for its thermal stability and its ability to participate in hydrogen bonding networks. The introduction of various functional groups at the 6-position could lead to the development of new organic materials with interesting electronic, optical, or self-assembly properties.
Agrochemicals: Triazine-based compounds have a long history of use as herbicides. youtube.com The development of new derivatives from this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction
Future research directions in this domain include:
Predictive Modeling of Reactivity: ML models can be trained on existing chemical reaction data to predict the outcome of new reactions. nih.govnih.gov For the 6-iodo compound, this could involve predicting the optimal conditions for various cross-coupling reactions or forecasting the regioselectivity of functionalization.
De Novo Drug Design: AI algorithms can be used to design novel molecules with desired properties. By using the this compound scaffold as a starting point, AI could generate new virtual compounds with high predicted biological activity.
Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose potential synthetic routes to complex target molecules. This could be invaluable for designing efficient syntheses of complex derivatives starting from the 6-iodo building block.
A significant challenge in this area is the need for large, high-quality datasets for training ML models. icm.edu.plresearchgate.net As more experimental data is generated for this compound and related compounds, the accuracy and utility of these predictive models will undoubtedly improve.
Addressing Scalability and Sustainability in Production Methods
For any chemical compound to have a real-world impact, its synthesis must be scalable and sustainable. bohrium.commdpi.com The transition from a laboratory-scale synthesis to large-scale production presents numerous challenges that need to be addressed through dedicated research.
Key considerations for the production of this compound include:
Cost-Effectiveness: The cost of starting materials, reagents, and catalysts will be a major factor in the economic viability of any large-scale synthesis. Research into using cheaper, more abundant starting materials and developing highly efficient, recyclable catalysts will be critical.
Process Safety: The handling of potentially hazardous reagents, such as iodinating agents, and the management of exothermic reactions require careful consideration. The development of inherently safer processes, potentially using flow chemistry, is a key research goal.
| Challenge Area | Future Research Focus |
| Cost | Development of syntheses from inexpensive starting materials; catalyst recycling. |
| Safety | Implementation of flow chemistry; in-depth thermal hazard analysis. |
| Sustainability | Use of green solvents; minimization of waste streams; high atom economy reactions. |
By proactively addressing these challenges, the chemical community can ensure that this compound can be produced in a manner that is both economically viable and environmentally responsible.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
